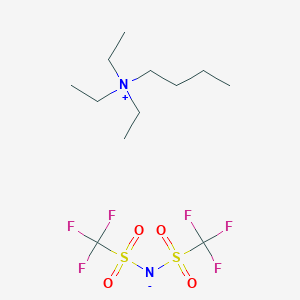
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is an ionic liquid with the chemical formula C9H18F6N2O4S2 and a molecular weight of 396.37 g/mol . This compound is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents . It is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide, also known as this compound 99%, is a type of ionic compound . It is primarily used as an electrolyte in the fabrication of lithium-ion batteries . Therefore, its primary targets are the anode and cathode of these batteries .
Mode of Action
The compound acts as an electrolyte, facilitating the movement of ions between the anode and cathode during the charge-discharge cycle of a lithium-ion battery . It interacts with its targets (anode and cathode) by providing a medium for the transfer of lithium ions, which is crucial for the functioning of the battery .
Biochemical Pathways
As an electrolyte in lithium-ion batteries, this compound is involved in the electrochemical reactions that occur during the charge-discharge cycle . These reactions are part of the broader biochemical pathway of energy storage and release in the battery .
Result of Action
The action of this compound in a lithium-ion battery results in the successful conduction of lithium ions between the anode and cathode . This ion movement is essential for the charge-discharge cycle of the battery, enabling energy storage and release .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the conductivity of the electrolyte and thus the efficiency of the battery . Moreover, the compound is stable under normal conditions but may decompose or react under extreme conditions such as high temperatures or in the presence of strong acids or bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltriethylammonium bis(trifluoromethylsulfonyl)imide typically involves the reaction of butyltriethylammonium bromide with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile . The reaction is carried out at room temperature, and the product is purified by recrystallization or extraction with an organic solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium cation.
Redox Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and alkoxides.
Redox Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while redox reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
- Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide
- Ethyldimethylpropylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Butyltriethylammonium bis(trifluoromethylsulfonyl)imide is unique due to its specific combination of the butyltriethylammonium cation and the bis(trifluoromethylsulfonyl)imide anion. This combination provides a balance of thermal stability, solubility, and ionic conductivity that is not found in other similar compounds . Additionally, its ability to act as both a solvent and a catalyst in various chemical reactions makes it highly versatile and valuable in scientific research and industrial applications .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(triethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.C2F6NO4S2/c1-5-9-10-11(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-10H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWBZULXHNKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
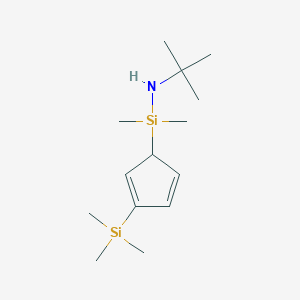

![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
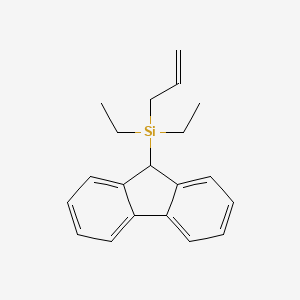

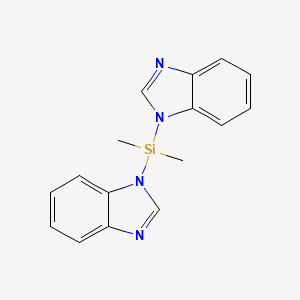
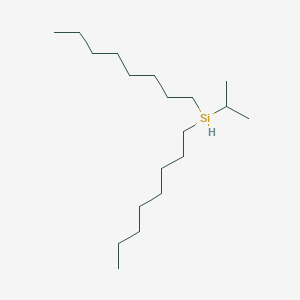
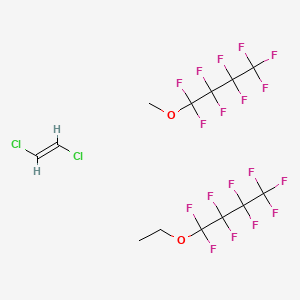
![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)
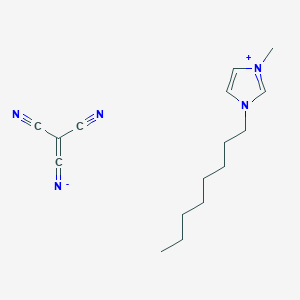
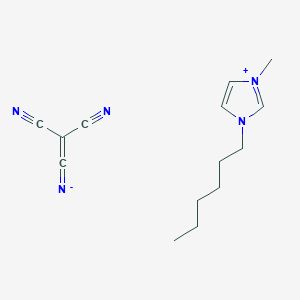

![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)

